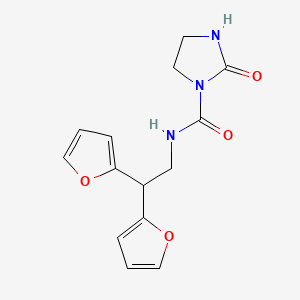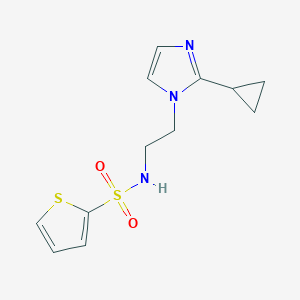
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Organic Chemistry Applications
- One-Pot Synthesis of Heterocyclic Sulfonamides : The development of one-pot synthesis methods for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrates the versatility of sulfonamide compounds in organic synthesis. These methods allow for efficient production of complex molecules with potential biological activity, showing the compound's relevance in synthetic organic chemistry (Rozentsveig et al., 2013).
Antimicrobial and Antifungal Applications
- Novel Heterocyclic Compounds with Antimicrobial Activity : Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, such as the study by Azab et al. (2013), highlights the potential of these compounds in developing antibacterial agents. The study showed that certain synthesized compounds exhibit significant antibacterial activities, underscoring the importance of sulfonamide derivatives in pharmaceutical research (Azab, Youssef, & El-Bordany, 2013).
Material Science and Polymer Applications
- Anion Exchange Membranes for Alkaline Fuel Cells : Sulfonamide derivatives, particularly those involving imidazolium salts, have been applied in the creation of stable anion exchange membranes for alkaline fuel cells. These materials demonstrate improved alkaline stability and conductivity, which are crucial for the efficiency and longevity of fuel cells (Yang et al., 2014).
Antiproliferative and Anticancer Applications
- Antiproliferative Agents : The exploration of sulfonamide derivatives for their antiproliferative properties, as seen in the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showcases the potential of these compounds in cancer research. Such studies offer insights into the development of new therapeutic agents targeting various cancer types (Abd El-Gilil, 2019).
These applications collectively demonstrate the broad utility of compounds containing sulfonamide and heterocyclic components in scientific research, spanning from synthetic chemistry to potential therapeutic uses. The versatility and potential biological activity of these compounds underscore their significance in ongoing and future research endeavors.
- (Rozentsveig et al., 2013)
- (Azab, Youssef, & El-Bordany, 2013)
- (Yang et al., 2014)
- (Abd El-Gilil, 2019)
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,11-2-1-9-18-11)14-6-8-15-7-5-13-12(15)10-3-4-10/h1-2,5,7,9-10,14H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVGVUVKANVXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



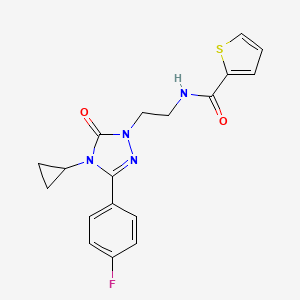
![1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2447680.png)
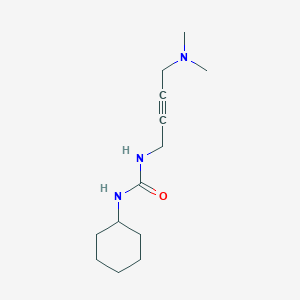
![(E)-N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447682.png)
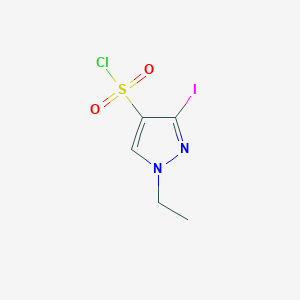

![3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2447686.png)
![N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2447687.png)
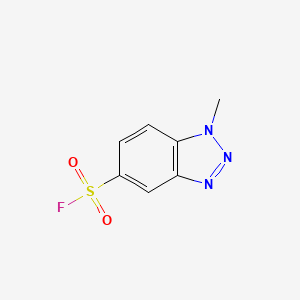
![1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2447692.png)

